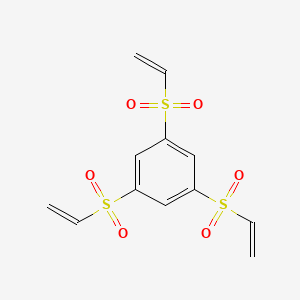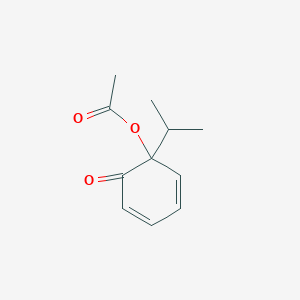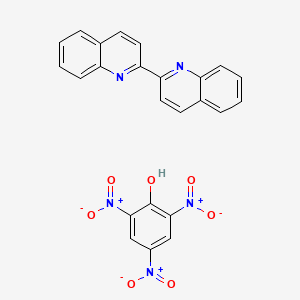![molecular formula C9H13NO B14507959 4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile CAS No. 64349-98-0](/img/structure/B14507959.png)
4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile is an organic compound with a unique structure that includes a nitrile group, a propargyl ether, and a methyl-substituted pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile typically involves the reaction of 4-methylpentanenitrile with propargyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The propargyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The propargyl ether can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Azides or thioethers.
Scientific Research Applications
4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the propargyl ether can participate in click chemistry reactions, enabling the covalent modification of biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure with a methoxy group instead of a nitrile group.
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: Contains a triazole ring instead of a nitrile group.
Prop-2-yn-1-yl 4-methylbenzenesulfonate: Similar propargyl ether group but with a sulfonate ester.
Uniqueness
4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile is unique due to the presence of both a nitrile group and a propargyl ether, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64349-98-0 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-methyl-2-prop-2-ynoxypentanenitrile |
InChI |
InChI=1S/C9H13NO/c1-4-5-11-9(7-10)6-8(2)3/h1,8-9H,5-6H2,2-3H3 |
InChI Key |
SPGMHWXEBRTFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#N)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-Phenyldiazenyl]imidazo[2,1-b]quinazoline-2,5(3H,10H)-dione](/img/structure/B14507878.png)


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)



![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)





